molecular formula C7HF11 B14737067 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane CAS No. 4934-61-6

1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane

Cat. No.: B14737067
CAS No.: 4934-61-6
M. Wt: 294.06 g/mol
InChI Key: PQEPIOYQAWRWPA-UHFFFAOYSA-N
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Description

1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane is a fluorinated organic compound known for its unique structure and properties. The compound is characterized by its bicyclic framework, which includes a heptane ring with eleven fluorine atoms attached. This high degree of fluorination imparts significant chemical stability and hydrophobicity, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently .

Chemical Reactions Analysis

1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide may yield a fluorinated ether, while reduction with LiAlH4 could produce a partially fluorinated alcohol.

Scientific Research Applications

1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound’s hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function .

Comparison with Similar Compounds

1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane can be compared with other fluorinated bicyclic compounds such as:

The uniqueness of this compound lies in its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties compared to other fluorinated compounds.

Properties

CAS No.

4934-61-6

Molecular Formula

C7HF11

Molecular Weight

294.06 g/mol

IUPAC Name

1,2,2,3,3,5,5,6,6,7,7-undecafluorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7HF11/c8-2(9)1-3(10,11)6(15,16)5(2,14)7(17,18)4(1,12)13/h1H

InChI Key

PQEPIOYQAWRWPA-UHFFFAOYSA-N

Canonical SMILES

C12C(C(C(C1(F)F)(F)F)(C(C2(F)F)(F)F)F)(F)F

Origin of Product

United States

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